Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate
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Overview
Description
“Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate” is a complex organic compound. It contains a tert-butyl group, which is a branched alkyl group, and a methylamino group, which is a primary amine. The compound also features an oxazine ring, which is a six-membered ring containing one oxygen atom, one nitrogen atom, and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazine ring, the tert-butyl group attached to the ring, and the methylamino group attached to the sixth carbon of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxazine ring could potentially undergo ring-opening reactions under certain conditions. The tert-butyl group and the methylamino group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could make the compound more hydrophobic, while the presence of the methylamino group could give it basic properties .Scientific Research Applications
Synthesis in Organic Chemistry
Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate is involved in various synthesis processes in organic chemistry. For instance, it is used in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, where acylation occurs at the enamine carbon atom. This reaction is significant for obtaining fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).
Role in Chemical Reactions
In the realm of chemical reactions, this compound plays a key role. For example, it is involved in the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, highlighting its versatility in chemical transformations (Ivanov et al., 2017).
Structural Studies
Structural studies of related compounds, such as 4-tert-butyloxycarbonyl-6(S)-(hydroxymethyl)-3(S)-(1-methylethyl)piperazin-2-one, have been conducted. These studies involve understanding the configurations and hydrogen bonding patterns of similar ester compounds (Kolter et al., 1996).
Applications in Nucleophilic Substitutions and Radical Reactions
It is also a versatile building block in nucleophilic substitutions and radical reactions, where it can be used to generate aryl radicals under specific conditions (Jasch et al., 2012).
Biochemical Applications
In the field of biochemistry, this compound is utilized in the synthesis of compounds like (Z)-Zeatin and (Z)-Isozeatin, which are important in plant biology (Tolman et al., 1999).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 6-(methylaminomethyl)-2,3-dihydro-1,4-oxazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-5-6-15-9(8-13)7-12-4/h8,12H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTUPYKXBUHIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(=C1)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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